molecular formula C6H6N2O3S B1268622 2-Acetamido-1,3-thiazole-4-carboxylic acid CAS No. 50602-38-5

2-Acetamido-1,3-thiazole-4-carboxylic acid

Cat. No. B1268622
CAS RN: 50602-38-5
M. Wt: 186.19 g/mol
InChI Key: ZKINQVZUSLLCJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetamido-1,3-thiazole-4-carboxylic acid and its analogs often involves the use of thiazolyl precursors. One method described involves the stereoselective 1,4-conjugate addition of trimethylsilyl azide to a 2-thiazolyl α,β-enone bearing a protected D-mannose moiety, leading to an isomer of N-acetylneuraminic acid with the acetamido group at C-4, a process indicating the complexity and precision required in synthesizing such compounds (Dondoni, Boscarato, & Marra, 1994).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds like 2-acetamido-1,3-thiazole-4-carboxylic acid often exhibit planarity in their molecular structure, facilitating specific types of chemical reactions and interactions. For instance, the structure of 2-acetamido-4-tolyl-1,3-thiazole, a related compound, is essentially planar, enabling unique hydrogen-bonding interactions and packing arrangements in the solid state (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

2-Acetamido-1,3-thiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. These compounds can undergo transformations such as the Curtius reaction, leading to the formation of 4-acetamido-compounds and demonstrating the reactivity of the thiazole carboxylic acid group (Hall & Walker, 1966).

Scientific Research Applications

Synthesis and Degradation

2-Acetamido-1,3-thiazole-4-carboxylic acid has been involved in chemical studies focused on the synthesis and degradation of thiazole compounds. The Curtius reaction was employed to convert 2-substituted thiazole-4-carboxylic acids into 4-acetamido-compounds, which were then directly degraded by acid hydrolysis (Hall & Walker, 1966). This method highlights the compound's role in the study of chemical processes and structural transformations in thiazole derivatives.

Metabolic Studies

Research has also delved into the metabolic pathways of thiazole compounds in biological systems. 2-Acetamido-4-chloromethylthiazole was found to be metabolized in rats to various compounds, including 2-acetamidothiazole-4-carboxylic acid, showcasing the compound's relevance in understanding metabolic processes and the potential formation of different metabolites in organisms (Chatfield & Hunter, 1973).

Synthetic Chemistry and Biological Evaluation

The compound has been a key player in synthetic chemistry, particularly in the synthesis of isomers and analogs with potential biological activities. For example, an isomer of N-acetylneuraminic acid with the acetamido group at C-4 was synthesized through stereoselective 1,4-conjugate addition, indicating the compound's utility in creating structurally diverse molecules for biological testing (Dondoni et al., 1994). Similarly, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, demonstrating good fungicidal activity and antivirus activity in preliminary bioassays (Fengyun et al., 2015). These studies underscore the compound's significance in the development of new chemical entities with potential therapeutic applications.

Antimicrobial Activity

Further research explored the synthesis of cephalosporins substituted with thiazolylacetamido groups, revealing selective activity against Gram-positive bacteria and in particular, methicillin-resistant staphylococci, thereby highlighting the compound's role in the development of new antimicrobial agents (Lin et al., 1995).

properties

IUPAC Name

2-acetamido-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKINQVZUSLLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357007
Record name 2-Acetamido-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,3-thiazole-4-carboxylic acid

CAS RN

50602-38-5
Record name 2-Acetamido-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (2 g), 2N sodium hydroxide (7 ml) and methanol (13 ml) was stirred at ambient temperature for 5 hours. The reaction mixture was neutralized by 1N hydrochloric acid (14 ml). The precipitated crystals were filtered and washed with water to give 2-(acetylamino)-1,3-thiazole-4-carboxylic acid (1.3 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

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